Positional Isomerism: 2,4-Dichloro vs 2,6-Dichloro Benzyl Substitution Pattern in the Difluoroanilide Series
CAS 320417-98-9 bears chlorine atoms at the 2- and 4-positions of the benzyl ring, distinguishing it from the 2,6-dichlorobenzyl positional isomer (CAS 320418-07-3). In the broader class of benzyloxyimino amides disclosed in patent EP0975616B1, the 2,4-dichloro substitution pattern is explicitly enumerated as a distinct embodiment from 2,6- and 3,4-dichloro variants, with fungicidal activity data reported as a function of specific halogen substitution topology [1]. The ortho–para dichloro arrangement generates a molecular electrostatic potential surface that differs from the ortho–ortho (2,6) configuration, which can alter π-stacking interactions and halogen-bonding geometry relevant to biological target engagement .
| Evidence Dimension | Benzyl ring chlorine substitution topology (positional isomerism of C16H12Cl2F2N2O2 isomers) |
|---|---|
| Target Compound Data | 2,4-dichlorobenzyl substitution pattern (CAS 320417-98-9) |
| Comparator Or Baseline | 2,6-dichlorobenzyl isomer (CAS 320418-07-3); 3,4-dichlorobenzyl isomer (CAS 320418-06-2) |
| Quantified Difference | No fungicidal IC50/MIC head-to-head data publicly available for this specific pair. Differentiation is structural: distinct InChI, ChemSpider ID, and predicted dipole moments due to varied Cl placement. |
| Conditions | N/A – structural identity comparison; differential biological activity inferred from patent class-level SAR within the benzyloxyimino compound patent family (EP0975616, EP0414153). |
Why This Matters
Selection of the correct positional isomer is essential when reproducing or extending published SAR series; using the 2,6-dichloro analog (CAS 320418-07-3) instead of the 2,4-dichloro target compound will yield a different chemical entity with potentially divergent biological outcomes.
- [1] BASF AG. Substituted Benzyl Oximino Compounds. European Patent EP0975616B1, granted 13 February 2002. View Source
